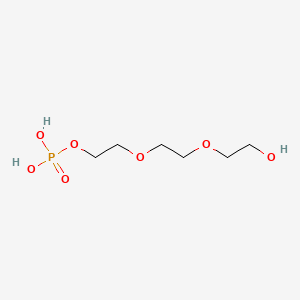

Triethylene glycol monophosphate

Description

Structure

3D Structure

Properties

CAS No. |

93904-52-0 |

|---|---|

Molecular Formula |

C6H15O7P |

Molecular Weight |

230.15 g/mol |

IUPAC Name |

2-[2-(2-hydroxyethoxy)ethoxy]ethyl dihydrogen phosphate |

InChI |

InChI=1S/C6H15O7P/c7-1-2-11-3-4-12-5-6-13-14(8,9)10/h7H,1-6H2,(H2,8,9,10) |

InChI Key |

CJHGCXGTUHBMMH-UHFFFAOYSA-N |

Canonical SMILES |

C(COCCOCCOP(=O)(O)O)O |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for Triethylene Glycol Monophosphate

Phosphorylation of Triethylene Glycol

Phosphorylation of triethylene glycol is the foundational process for producing triethylene glycol monophosphate. This reaction introduces a phosphate (B84403) group to the triethylene glycol molecule.

Direct Phosphorylation with Phosphoric Acid and its Derivatives

Direct phosphorylation utilizes phosphoric acid or its more reactive derivatives to esterify triethylene glycol. This method is a common approach for creating phosphate esters.

Pyrophosphoric acid, the dimer of phosphoric acid, and polyphosphoric acid (PPA), a polymeric form, are effective phosphorylating agents for glycols. researchgate.netrug.nl The reaction of ethylene (B1197577) glycol with phosphoric acid has been shown to proceed through the formation of pyrophosphoric acid as the actual phosphorylating agent. rug.nl This process can lead to the formation of oligo-poly(alkylene phosphate)s. rug.nl While direct synthesis from phosphoric acid and ethylene glycol is possible, the formation of higher polymers can be limited by dealkylation processes. rug.nlrug.nl

Studies on the polycondensation of ethylene glycol with phosphoric acid have shown that fragments derived from di- and triethylene glycols can be incorporated into the resulting polymer chains due to dealkylation. researchgate.netfao.org The structure of the end products, whether they have a hydroxyl or a phosphate end group, is dependent on the initial ratio of the reactants. researchgate.netfao.org

Table 1: Key Findings in Phosphorylation using Pyrophosphoric and Polyphosphoric Acid

| Reactant | Phosphorylating Agent | Key Observation | Reference |

| Ethylene Glycol | Phosphoric Acid / Pyrophosphoric Acid | Pyrophosphoric acid is the actual phosphorylating agent in the reaction with ethylene glycol. | rug.nl |

| Ethylene Glycol | Phosphoric Acid | Dealkylation leads to the inclusion of di- and triethylene glycol units in the polymer. | researchgate.netfao.org |

| Ethylene Glycol | Phosphoric Acid | The ratio of reactants influences the end groups of the resulting oligomers. | researchgate.netfao.org |

Phosphorus oxychloride (POCl₃), also known as phosphoryl chloride, is a reactive phosphorylating agent used to synthesize phosphate esters from alcohols. wikipedia.org The reaction of POCl₃ with alcohols, such as triethylene glycol, results in the formation of the corresponding phosphate ester and hydrogen chloride. wikipedia.org These reactions are often carried out in the presence of a base, like pyridine (B92270) or an amine, to neutralize the HCl byproduct. wikipedia.org While direct reaction of primary alcohols with ortho-phosphoric acid is possible, using phosphorus trichloride (B1173362) or oxychloride is a more common laboratory procedure for creating phosphoric acid esters. sciencemadness.org

Table 2: Comparison of Phosphorylating Agents

| Phosphorylating Agent | Reactivity | Byproducts | Common Practice | Reference |

| Phosphoric Acid | Lower | Water | Direct esterification, often with a catalyst. | sciencemadness.org |

| Phosphorus Oxychloride (POCl₃) | Higher | Hydrogen Chloride | Used for efficient esterification, often with a base. | wikipedia.org |

Catalytic Approaches in Esterification Reactions

Catalysts are frequently employed to enhance the rate and efficiency of the esterification reaction between triethylene glycol and a phosphate source.

Acid catalysts are commonly used to accelerate the esterification of alcohols. In the context of producing phosphate esters, acids like sulfuric acid can be used as a catalyst for the reaction between a primary alcohol and ortho-phosphoric acid. sciencemadness.org However, the use of strong acids like sulfuric acid can lead to the formation of unwanted byproducts such as ethers and alkenes, especially at elevated temperatures. sciencemadness.org Phosphorous acid has also been explored as a catalyst for the esterification of phenols with carboxylic acids, suggesting its potential applicability in similar reactions. google.com Heteropolyacids, such as phosphotungstic acid, have demonstrated good catalytic activity in various acid-catalyzed reactions, including esterification. rsc.orgresearchgate.net

Various metal compounds have been investigated as catalysts for esterification reactions. For the synthesis of ethylene glycol phosphate esters, zinc oxide, zinc metal, and platinum metal have been shown to have a catalytic effect, speeding up the reaction between phosphoric acid and ethylene glycol. google.com The use of an excess molar ratio of ethylene glycol to phosphoric acid is also beneficial for reducing reaction times. google.com In the synthesis of polyesters like poly(ethylene terephthalate-co-isosorbide terephthalate), bimetallic catalytic systems involving metals such as antimony, germanium, and titanium have been assessed to improve reaction rates. mdpi.com For instance, a combination of Sb₂O₃ and Ti(OiPr)₄ resulted in a high reaction rate. mdpi.com

Optimization of Reaction Conditions for Selective Monophosphate Formation

The synthesis of this compound from triethylene glycol involves an esterification reaction with a suitable phosphorylating agent, such as phosphoryl chloride (POCl₃) or phosphoric acid. A significant challenge in this synthesis is achieving high selectivity for the monophosphate product over the diphosphate (B83284) and unreacted starting material. This requires meticulous optimization of various reaction parameters.

Temperature is a critical parameter in controlling the efficacy of the esterification process. Generally, increasing the reaction temperature accelerates the rate of reaction. However, excessively high temperatures can be detrimental to selectivity. Higher thermal energy can provide the activation energy needed for the second phosphorylation to occur, thereby increasing the yield of the undesired triethylene glycol diphosphate. In some catalytic systems for alcohol phosphorylation, raising the temperature to 100°C has been shown to improve yield and decrease reaction times acs.org. For a typical liquid-phase esterification without volatile reactants, pressure is not a dominant variable. However, it may be controlled to maintain the reaction in the liquid phase, especially if low-boiling-point reagents or solvents are used.

Table 1: Conceptual Influence of Temperature on Phosphorylation of Triethylene Glycol

| Temperature | Reaction Rate | Selectivity for Monophosphate | Considerations |

|---|---|---|---|

| Low | Slow | Potentially High | Reaction may be impractically slow or incomplete. |

| Moderate | Optimal | High | A balance is struck between reaction speed and minimizing over-reaction to the diphosphate. |

The molar ratio of the reactants—triethylene glycol and the phosphorylating agent—is arguably the most crucial factor in managing the product distribution. To selectively favor the formation of the monophosphate, the phosphorylating agent is typically used as the limiting reagent. Using a stoichiometric ratio of 1:1 or a slight excess of the glycol can maximize the formation of the mono-ester. Conversely, using a large excess of the phosphorylating agent or a ratio of 2:1 or greater would favor the production of the di-ester. This principle allows chemists to direct the reaction towards the desired product.

Table 2: Theoretical Product Distribution Based on Stoichiometry

| Molar Ratio (Glycol:Phosphorylating Agent) | Expected Major Product | Expected Minor Products |

|---|---|---|

| > 1 : 1 (e.g., 1.2 : 1) | This compound | Unreacted Triethylene Glycol, Triethylene Glycol Diphosphate |

| 1 : 1 | This compound | Triethylene Glycol, Triethylene Glycol Diphosphate |

| 1 : > 1 (e.g., 1 : 1.2) | This compound/Diphosphate Mixture | Unreacted Triethylene Glycol |

The choice of solvent can profoundly impact the kinetics, yield, and even the mechanism of the phosphorylation reaction. Solvents influence the solubility of reactants and catalysts and can stabilize transition states. For phosphate ester synthesis, polar aprotic solvents like dimethylformamide (DMF) are often effective. acs.org Studies have shown that solvent choice can lead to dramatic rate accelerations; for instance, some phosphate transfer reactions are accelerated by several orders of magnitude in dimethyl sulfoxide (B87167) (DMSO) compared to water, an effect attributed to the stabilization of the transition state by the dipolar aprotic solvent. nih.gov The solvent can also influence the reaction mechanism, shifting it between a bimolecular (Sₙ2-type) and a unimolecular (Sₙ1-type) pathway. nih.gov The solubility of catalysts, such as bases used in the reaction, is also a key factor; solvents like tetrahydrofuran (B95107) (THF) are often chosen for their ability to dissolve common bases like potassium tert-butoxide. rsc.org

Table 3: Effect of Solvent Type on Alcohol Phosphorylation

| Solvent Class | Examples | General Effects on Phosphorylation | Reference |

|---|---|---|---|

| Polar Aprotic | DMF, DMSO, Acetonitrile (B52724) | Can significantly accelerate reaction rates and stabilize transition states. Often good solvents for reagents and catalysts. | acs.orgnih.gov |

| Polar Protic | Water, Alcohols | Can participate in the reaction (solvolysis) and may slow down reactions by solvating nucleophiles. Can alter the reaction mechanism. | nih.gov |

| Ethers | THF, Diethyl Ether | Good for dissolving certain catalysts (e.g., t-BuOK), but less polar ethers may have limited solubility for some reagents. | rsc.org |

Examination of Precursor Synthesis Pathways

The properties and purity of the final product depend on the quality of its precursors. Triethylene glycol (TEG) is the fundamental building block for this compound.

Commercially, triethylene glycol is produced as a co-product during the synthesis of monoethylene glycol (MEG) via the hydrolysis of ethylene oxide. portfolio-pplus.comgoogle.com The process does not typically require a catalyst and is driven by high temperatures (150–250°C) and pressures. google.com

The mechanism is a stepwise nucleophilic addition:

Initiation: A water molecule acts as a nucleophile, attacking the electrophilic carbon of the strained three-membered ethylene oxide ring. This ring-opening reaction forms monoethylene glycol (MEG).

Propagation: The newly formed hydroxyl group of MEG is now also a nucleophile. It can attack another molecule of ethylene oxide, forming diethylene glycol (DEG).

Further Propagation: This process continues, with the hydroxyl end of DEG attacking another ethylene oxide molecule to yield triethylene glycol (TEG). portfolio-pplus.comiomosaic.com

The relative yields of MEG, DEG, and TEG are controlled by the initial molar ratio of water to ethylene oxide. A large excess of water favors the formation of MEG, as an ethylene oxide molecule is statistically more likely to encounter a water molecule than a glycol molecule. portfolio-pplus.com Conversely, a higher concentration of ethylene oxide relative to water promotes the formation of higher glycols like DEG and TEG. google.com

The synthesis of polyethers, including triethylene glycol as a short-chain oligomer, can be precisely controlled using anionic ring-opening polymerization (AROP) of ethylene oxide. vaia.comacs.org This method is fundamental to producing polyethylene (B3416737) glycols (PEGs) of various lengths.

The mechanism involves three main stages:

Initiation: The polymerization is started by a strong nucleophile, typically an alkoxide or hydroxide (B78521) ion (e.g., from NaOH or other alkali metal compounds), which attacks an ethylene oxide monomer. vaia.comacs.org This opens the ring and creates a new, propagating alkoxide species.

Propagation: The terminal alkoxide ion of the growing chain sequentially attacks additional ethylene oxide monomers. Each successful attack adds an oxyethylene unit (-OCH₂CH₂-) to the polymer chain and regenerates the reactive alkoxide at the new chain end. vaia.comresearchgate.net

Termination: The "living" polymerization is terminated by the addition of a proton source (e.g., water or acid), which protonates the final alkoxide anion to yield a neutral hydroxyl-terminated polymer chain.

This living polymerization technique allows for the synthesis of well-defined polymers with narrow molecular weight distributions. While often associated with high-molecular-weight PEGs, the underlying principles of AROP are directly applicable to the controlled synthesis of shorter oligomers like triethylene glycol by carefully managing the ratio of monomer to initiator.

Chemical Reactivity and Derivatization of Triethylene Glycol Monophosphate

Esterification Reactions of Hydroxyl Groups

The terminal hydroxyl group on the triethylene glycol portion of the molecule is a primary site for derivatization via esterification. This reaction involves the condensation of the hydroxyl group with a carboxylic acid or its derivative, such as an acyl chloride or anhydride, to form a new ester linkage. This process is analogous to the esterification of other hydroxy-functionalized molecules, including flavonoids and other glycols. sciencemadness.org

The reaction is typically catalyzed by an acid. sciencemadness.org For instance, in reactions involving the esterification of triethylene glycol, catalyst systems such as a combination of p-Toluenesulfonic acid and phosphorous acid have been shown to be effective. acs.org The general mechanism involves the protonation of the carboxylic acid, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of the triethylene glycol monophosphate.

Key parameters influencing the outcome of the esterification include temperature, catalyst loading, and the molar ratio of reactants. acs.org Elevated temperatures can accelerate the reaction, but also introduce the risk of thermal degradation. acs.org To achieve high yields and product purity, a balance of these conditions is necessary. The reaction of ethylene (B1197577) glycol with phosphoric acid itself is a form of esterification, which can proceed to form polyesters under polycondensation conditions. researchgate.net

Table 1: Representative Catalyst Systems for Esterification of Glycols

| Catalyst System | Typical Temperature (°C) | Key Features |

| p-Toluenesulfonic acid / Phosphorous acid | 135 | High yield and good product clarity. acs.org |

| Titanium (IV) isopropoxide (Ti(OiPr)₄) | 150 | Lewis acid-catalyzed pathway. acs.org |

| Pyridine (B92270) | Room Temperature to Mild Heating | Used as a base to neutralize the acid byproduct when using acyl chlorides. sciencemadness.org |

This table is illustrative of catalyst systems used for the esterification of glycols and related hydroxylated compounds.

Oxidation Pathways and Products

The triethylene glycol backbone of the molecule is susceptible to oxidation, particularly at elevated temperatures and in the presence of oxygen. biointerfaceresearch.comthieme-connect.de The oxidation process can lead to the cleavage of the polyether chain and the formation of various degradation products. biointerfaceresearch.comnih.gov

Studies on the oxidative degradation of triethylene glycol (TEG) show that the reaction mechanism is complex and can change with temperature and oxygen concentration. biointerfaceresearch.comthieme-connect.de The oxidation can proceed through one-end or two-end pathways, as well as fragmentation. nih.gov The primary alcohol group can be oxidized to an aldehyde and further to a carboxylic acid. The ether linkages are also points of vulnerability, where radical propagation can lead to chain scission. biointerfaceresearch.com

Major identified products from the oxidation of the TEG chain include smaller glycols like diethylene glycol (DEG) and monoethylene glycol (MEG), as well as organic acids and aldehydes. biointerfaceresearch.com

Table 2: Major Products of Triethylene Glycol (TEG) Oxidation

| Product | Chemical Formula | Formation Pathway |

| Diethylene Glycol (DEG) | C₄H₁₀O₃ | Cleavage of an ether bond in the TEG chain. biointerfaceresearch.com |

| Monoethylene Glycol (MEG) | C₂H₆O₂ | Fragmentation of the TEG chain. biointerfaceresearch.com |

| Formic Acid | CH₂O₂ | Oxidation of terminal fragments. biointerfaceresearch.com |

| Acetic Acid | C₂H₄O₂ | Oxidation of two-carbon fragments. biointerfaceresearch.com |

| Glycolic Acid | C₂H₄O₃ | Oxidation of a terminal alcohol group. biointerfaceresearch.com |

| Formaldehyde | CH₂O | Product of chain fragmentation. biointerfaceresearch.com |

This table lists common products identified from the oxidative degradation of the triethylene glycol backbone.

The oxidation of triethylene glycol has also been studied using chemical oxidants like ditelluratocuprate(III) in an alkaline medium. wikipedia.org Such studies provide kinetic and mechanistic insights into the redox behavior of the glycol chain. wikipedia.org

Reduction Reactions of Phosphate (B84403) Moiety

The phosphate ester moiety, characterized by the P=O (phosphoryl) bond, is generally resistant to chemical reduction. The reduction of phosphate esters to the corresponding phosphites is not a facile transformation and typically requires harsh conditions or highly specific reagents.

Discussions in chemical literature indicate that the reduction of phosphate triesters using common reducing agents like zinc dust is generally ineffective. acs.org Such reductions are more characteristic of phosphine (B1218219) oxides (containing P-C bonds) rather than phosphate esters (containing P-O-C bonds). acs.org The stability of the phosphate group is a key feature of its chemistry, making it a good leaving group in nucleophilic substitution reactions at the carbon atom (O-C cleavage) rather than being reduced at the phosphorus center. nih.gov While certain additives like triethylene glycol can promote the reduction of other chemical species, such as metal ions in catalyst preparations, this does not equate to the reduction of the phosphate group itself. nih.gov The primary decomposition mechanism for trialkyl phosphates under mechanochemical stress is the cleavage of the C-O bond, not the reduction of the P=O bond. jru-b.com

Advanced Spectroscopic and Chromatographic Characterization of Triethylene Glycol Monophosphate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy.researchgate.netrsc.orgnih.govrsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including triethylene glycol monophosphate. By analyzing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and dynamics of atoms within a molecule.

Proton (¹H) NMR for Structural Elucidation.rsc.orgrsc.org

Proton (¹H) NMR spectroscopy is instrumental in defining the hydrogen framework of this compound. The chemical shift of each proton is indicative of its local electronic environment, allowing for the differentiation of protons in the ethylene (B1197577) glycol units from those adjacent to the phosphate (B84403) group.

In a typical ¹H NMR spectrum of a triethylene glycol derivative, the protons of the ethylene glycol backbone typically appear as a complex multiplet in the range of 3.6-4.0 ppm. rsc.orgchemicalbook.com The protons on the carbon atom directly bonded to the phosphate group are expected to show a distinct chemical shift, often downfield due to the electron-withdrawing nature of the phosphate moiety. Coupling between adjacent non-equivalent protons provides valuable information about the connectivity of the carbon chain. For instance, the terminal hydroxyl proton of a triethylene glycol starting material often presents a distinct signal that can be monitored to confirm successful phosphorylation. researchgate.net

Table 1: Representative ¹H NMR Chemical Shift Ranges for Triethylene Glycol Derivatives

| Functional Group | Chemical Shift (ppm) |

| -CH₂-OH | ~3.60 |

| -CH₂-O-CH₂- | ~3.67 |

| -CH₂-O-P | ~4.0-4.2 |

| Terminal OH | Variable, often ~4.56 in DMSO-d₆ researchgate.net |

Note: Chemical shifts are approximate and can be influenced by solvent, concentration, and substitution.

Carbon-13 (¹³C) NMR for Carbon Backbone Analysis.rsc.orgchemicalbook.comwisc.edu

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. Each unique carbon atom in the molecule gives rise to a distinct signal, with its chemical shift determined by its hybridization and the nature of its bonded atoms.

For this compound, the carbon atoms within the ethylene glycol units typically resonate in the range of 60-70 ppm. The carbon atom directly attached to the phosphate group will experience a downfield shift due to the deshielding effect of the phosphate ester, appearing at a higher chemical shift value. The analysis of the ¹³C NMR spectrum allows for the unambiguous assignment of each carbon atom in the triethylene glycol chain.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Expected Chemical Shift (ppm) |

| HO-C H₂- | ~61 |

| -O-C H₂-C H₂-O- | ~70-73 |

| -C H₂-O-P | ~65-68 (with ²JCP coupling) |

Note: These are estimated values and can vary based on experimental conditions.

Phosphorus-31 (³¹P) NMR for Phosphate Moiety Characterization.researchgate.netresearchgate.net

Phosphorus-31 (³¹P) NMR spectroscopy is a highly specific and sensitive technique for probing the chemical environment of the phosphorus atom in the phosphate group. researchgate.net The chemical shift of the ³¹P nucleus provides direct information about the nature of the phosphate ester, its oxidation state, and the number of attached organic moieties.

For a monophosphate ester like this compound, a single resonance is expected in the ³¹P NMR spectrum. The precise chemical shift can indicate whether it exists as a monoester, diester, or triester, and can also be influenced by the pH of the solution. For instance, studies on similar systems have shown that monophosphate species can be identified and distinguished from other phosphate forms, such as P₂Mo₅O₂³⁻, which decompose to monophosphates upon interaction with a support material. researchgate.net The coupling between phosphorus and adjacent protons (³JPH) can often be observed in the ¹H NMR spectrum, further confirming the structure.

Two-Dimensional NMR Techniques for Connectivity Mapping

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful tools for establishing the connectivity between atoms in complex molecules.

COSY experiments reveal correlations between coupled protons, allowing for the tracing of the entire proton network within the triethylene glycol chain.

HSQC spectra correlate each proton with the carbon atom to which it is directly attached, providing an unambiguous assignment of both ¹H and ¹³C resonances.

These techniques are invaluable for confirming the structural integrity of this compound and for differentiating it from potential isomers or byproducts.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragment Analysis.rsc.orgnih.govfrontiersin.org

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule.

MALDI-TOF MS for Oligomeric Distribution.nih.govnih.govscielo.brresearchgate.net

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is particularly well-suited for the analysis of non-volatile and thermally labile molecules, including polymers and oligomers. frontiersin.orgscielo.br In the context of triethylene glycol derivatives, MALDI-TOF MS can be used to determine the distribution of oligomers in a sample.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Metabolite Profiling

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and highly sensitive technique for identifying and quantifying metabolites in complex biological samples. nih.gov This method combines the separation capabilities of liquid chromatography with the precise mass analysis of tandem mass spectrometry. In the context of this compound, LC-MS/MS can be employed to study its metabolic fate.

Metabolomics, the comprehensive analysis of endogenous metabolites, is a technically demanding field due to the wide range of concentrations and diverse physical properties of the molecules involved. youtube.com LC-MS is well-suited for this challenge. youtube.com The process begins with an untargeted profiling experiment where samples are analyzed by LC-MS to detect hundreds or thousands of peaks, each with a unique mass-to-charge ratio (m/z) and retention time. scripps.eduosti.gov These "metabolomic features" can then be characterized based on their accurate mass, retention time, and fragmentation patterns obtained through tandem mass spectrometry. osti.gov

The identification of unknown metabolites is a significant challenge. However, by integrating metabolome databases with mass spectrometry cheminformatics, novel metabolites can be identified. escholarship.org For instance, a multimodal metabolomics approach using matrix-assisted laser desorption/ionization-fourier transform ion cyclotron resonance-imaging mass spectrometry (MALDI-FTICR-IMS) and LC-MS/MS has been developed for the spatial characterization of monoterpene indole (B1671886) alkaloids secreted from plant roots. nih.gov This approach successfully identified 58 nitrogen-containing metabolites. nih.gov

A robust and highly sensitive high-performance liquid chromatography-coupled tandem mass spectrometry (HPLC-MS/MS) method has been established for the quantitation of cyclic di-guanosine monophosphate (c-di-GMP), a bacterial second messenger. nih.gov This method has been successfully applied to determine in vivo levels of c-di-GMP in bacterial extracts. nih.gov Similarly, a rapid high-performance liquid chromatography/tandem mass spectrometry (HPLC/MS/MS) method has been verified for the quantitation of diethylene glycol, triethylene glycol, and tetraethylene glycol in aqueous samples. epa.gov

The characterization of metabolites from LC-MS-based metabolomic data can be guided by databases like METLIN. scripps.edu A seven-step protocol using a liquid chromatography quadrupole time-of-flight (LC-Q-TOF) instrument in combination with the METLIN database allows for the rigorous characterization of metabolites. scripps.eduosti.gov

Table 1: LC-MS/MS Parameters for Metabolite Analysis

| Parameter | Description |

| Chromatography | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) |

| Ionization Source | Electrospray Ionization (ESI) |

| Mass Analyzer | Tandem Mass Spectrometry (MS/MS), Quadrupole Time-of-Flight (Q-TOF) |

| Data Analysis | Comparison with metabolite databases (e.g., METLIN), analysis of fragmentation patterns |

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provide valuable information about the functional groups and molecular structure of this compound and its derivatives.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying functional groups within a molecule by measuring the absorption of infrared radiation. asianpubs.org The resulting spectrum displays peaks corresponding to the vibrational frequencies of specific chemical bonds.

The FTIR spectrum of neat triethylene glycol (TEG) shows distinct bands that can be assigned to its fundamental vibrations. asianpubs.org For example, the spectrum exhibits two asymmetric CH2 stretching bands (νas(CH2)) at 2966.6 cm⁻¹ and 2930.4 cm⁻¹, and two symmetric CH2 stretching bands (νs(CH2)) at 2863.8 cm⁻¹ and 2801.6 cm⁻¹, which is due to the presence of two different equivalent CH2 groups. asianpubs.org The C-O-C stretching bands appear as a group of six Gaussian peaks between 1021.8 cm⁻¹ and 1154.9 cm⁻¹. asianpubs.org

FTIR has been used to characterize derivatives of triethylene glycol, such as triethylene glycol bistosylate and 1,8-bis(4-nitrophenoxy)-3,6-dioxaoctane. tandfonline.com The technique is also employed to study intermolecular interactions, for instance, in binary solutions of TEG with acetonitrile (B52724). asianpubs.org

Machine learning models are increasingly being used to aid in the interpretation of FTIR spectra for functional group identification. nih.govnsf.govnih.gov These models can be trained on large spectral databases to accurately predict the presence of various functional groups in unknown compounds. nih.govnih.gov

Table 2: Characteristic FTIR Absorption Frequencies for Triethylene Glycol

| Wavenumber (cm⁻¹) | Assignment |

| 3004.7 | νas(CH3) of acetonitrile (for comparison in binary solutions) asianpubs.org |

| 2966.6, 2930.4 | νas(CH2) of TEG asianpubs.org |

| 2945.1 | νs(CH3) of acetonitrile (for comparison in binary solutions) asianpubs.org |

| 2863.8, 2801.6 | νs(CH2) of TEG asianpubs.org |

| 2254.0 | ν(C≡N) of acetonitrile (for comparison in binary solutions) asianpubs.org |

| 1154.9 - 1021.8 | C-O-C stretching bands of TEG asianpubs.org |

| 919.0 | ν(C−C) of acetonitrile (for comparison in binary solutions) asianpubs.org |

Source: asianpubs.org

Raman spectroscopy is a complementary vibrational spectroscopy technique that provides information about the molecular structure and bonding of a compound. chemicalbook.com It is based on the inelastic scattering of monochromatic light.

The Raman spectrum of triethylene glycol (TEG) has been documented and can be used for its identification. chemicalbook.comresearchgate.net This technique is particularly useful for analyzing samples in various states, including liquids. researchgate.net For instance, Raman spectroscopy has been investigated as a method to identify trace liquids like TEG in pressurized gas pipelines. researchgate.net

Chromatographic Separation Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of this compound and analyzing its mixtures. Both gas and liquid chromatography offer distinct advantages depending on the properties of the compound and its derivatives.

Gas chromatography (GC) is a standard method for determining the purity of industrial triethylene glycol (TEG). oup.com The technique separates volatile compounds based on their partitioning between a stationary phase and a mobile gas phase.

A significant challenge in the GC analysis of TEG has been the co-elution of an impurity, identified as tetrapropylene glycol, which appeared as a shoulder on the main TEG peak. oup.com The development of a new, accurate method using capillary gas chromatography has enabled the separation and identification of this impurity, leading to more accurate purity assessments. oup.com

GC coupled with mass spectrometry (GC-MS) is a powerful tool for both qualitative and quantitative analysis of volatile compounds. gcms.cz Fast GC, which utilizes narrower and shorter columns, can significantly speed up the separation process while maintaining high resolution. gcms.cz GC-MS methods have been validated for the detection of ethylene glycol, diethylene glycol, and triethylene glycol in various biological samples. tandfonline.com

Table 3: GC Operating Conditions for Triethylene Glycol Analysis

| Parameter | Method A | Method B |

| Injection Volume | 3 µL tandfonline.com | 1 µL tandfonline.com |

| Inlet Temperature | 220 °C tandfonline.com | 250 °C tandfonline.com |

| Split Ratio | 10:1 tandfonline.com | 20:1 tandfonline.com |

| Oven Program | 60°C (1 min), 15°C/min to 200°C, 50°C/min to 240°C (hold 1.3 min) tandfonline.com | 40°C (2 min), 20°C/min to 160°C, 20.5°C/min to 250°C (hold 3 min) tandfonline.com |

| Carrier Gas | Helium | Helium tandfonline.com |

| Column Flow | - | 1.2 mL/min tandfonline.com |

| MS Source Temp. | - | 230 °C tandfonline.com |

| MS Quad Temp. | - | 150 °C tandfonline.com |

Source: tandfonline.com

Liquid chromatography (LC) is a versatile technique used for the separation, identification, and purification of a wide range of compounds, including non-volatile and thermally labile molecules.

High-performance liquid chromatography (HPLC) is a key component of the LC-MS/MS systems used for metabolite profiling, as discussed in section 4.2.2. nih.gov LC is also crucial for the purity analysis of various compounds. For instance, a study on the purification of industrial triethylene glycol involved a two-stage distillation process where the purity was assessed. google.com

LC methods can be tailored to separate complex mixtures. Liquid chromatography separates metabolites in complex mixtures based on their differential affinities for a stationary solid phase and a liquid mobile phase. youtube.com Different types of LC columns, such as C18 or hydrophilic interaction chromatography (HILIC) columns, can be used to separate compounds with varying polarities. youtube.com

Ion Chromatography for Phosphate Analysis

Ion chromatography (IC) is a powerful and widely adopted technique for the determination of ionic species in a variety of matrices. For the analysis of this compound and its potential ionic derivatives or impurities, IC with suppressed conductivity detection offers a sensitive and specific method. tandfonline.comthermofisher.com This approach is particularly well-suited for quantifying the phosphate moiety and other related anionic compounds.

The fundamental principle of IC involves the separation of ions based on their interaction with a stationary phase (the ion-exchange column) and a liquid mobile phase (the eluent). In the context of this compound analysis, an anion-exchange column is employed. The analyte, being an organophosphate, will carry a negative charge and thus be retained on the column.

A critical component of modern IC systems for phosphate analysis is the use of a suppressor. thermofisher.com The suppressor is positioned after the analytical column and before the conductivity detector. Its primary function is to reduce the background conductivity of the eluent and enhance the conductivity of the analyte ions. thermofisher.com This is typically achieved by exchanging the cations from the eluent (e.g., sodium or potassium) with hydronium ions, and the sample counter-ions with hydroxide (B78521) ions. thermofisher.comshodex.com The result is a significant improvement in the signal-to-noise ratio, leading to lower detection limits. shodex.com

For the separation of organophosphates like this compound, a gradient elution using a hydroxide or carbonate eluent is often employed. thermofisher.comlabrulez.com A gradient allows for the efficient elution of a range of analytes with varying charges and affinities for the stationary phase. For instance, a shallow gradient can effectively separate weakly retained ions, while a steeper gradient can elute more strongly retained species in a reasonable time frame.

Detailed Research Findings

While specific application notes for the ion chromatographic analysis of this compound are not widely published, methods for similar organophosphates and polyphosphates provide a strong basis for method development. thermofisher.comnih.gov Research on the analysis of other phosphate esters and organophosphorus compounds demonstrates the utility of anion-exchange columns such as the Thermo Scientific™ Dionex™ IonPac™ AS11 or AS16. labrulez.comlcms.czcromlab-instruments.es These columns are known for their high capacity and selectivity for polarizable anions like phosphates.

A hypothetical, yet scientifically grounded, IC method for the analysis of this compound would involve a gradient of potassium hydroxide as the eluent. The separation would be performed on a high-capacity anion-exchange column, and detection would be achieved via suppressed conductivity. The retention time of this compound would be dependent on its charge and interaction with the stationary phase, which would be influenced by the eluent concentration.

To illustrate the potential application of this technique, the following data tables present hypothetical, yet representative, results for the analysis of this compound and related compounds.

Table 1: Representative Retention Times for this compound and Related Species

| Compound | Retention Time (minutes) |

| Inorganic Phosphate | 5.2 |

| Triethylene Glycol | Not Retained |

| This compound | 12.8 |

| Di(triethylene glycol) Phosphate | 18.5 |

This table is interactive. You can sort the data by clicking on the column headers.

Table 2: Typical Method Validation Parameters for Organophosphate Analysis by IC

| Parameter | Typical Value |

| Linearity (R²) | > 0.999 |

| Limit of Detection (LOD) | 0.05 - 0.5 µg/L |

| Limit of Quantitation (LOQ) | 0.15 - 1.5 µg/L |

| Precision (RSD%) | < 5% |

| Recovery | 95 - 105% |

This table is interactive. You can sort the data by clicking on the column headers.

The values presented in these tables are based on typical performance characteristics observed in the ion chromatographic analysis of other organophosphates and phosphate esters. nih.gov The actual performance of a method for this compound would need to be determined through rigorous method validation.

Computational and Theoretical Investigations of Triethylene Glycol Monophosphate

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic structure and geometric parameters of triethylene glycol monophosphate. These calculations provide a detailed picture of the molecule's three-dimensional shape, bond lengths, bond angles, and the distribution of electrons.

Detailed analysis of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), helps to understand the molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, these calculations can determine various electronic properties, such as the dipole moment, which influences the molecule's interaction with polar solvents and other polar molecules. The electrostatic potential map can also be generated to visualize the electron-rich and electron-poor regions of the molecule, providing clues about its interaction sites for electrophilic and nucleophilic attacks.

Table 1: Calculated Molecular and Electronic Properties of this compound

| Property | Value | Method/Basis Set |

| Molecular Formula | C6H15O7P nih.gov | - |

| Molecular Weight | 230.15 g/mol nih.gov | - |

| Dipole Moment | Value | DFT/B3LYP/6-31G |

| HOMO Energy | Value | DFT/B3LYP/6-31G |

| LUMO Energy | Value | DFT/B3LYP/6-31G |

| HOMO-LUMO Gap | Value | DFT/B3LYP/6-31G |

| Total Energy | Value | DFT/B3LYP/6-31G* |

Note: Specific values are illustrative and would be determined from actual quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules. researchgate.net By simulating the motions of atoms and molecules over time, MD provides insights into the conformational flexibility of this compound and its interactions with surrounding molecules, such as water or other solvents. researchgate.netnih.gov

These simulations can reveal the preferred conformations of the flexible triethylene glycol chain and the phosphate (B84403) group. The results of such simulations are often analyzed to understand the distribution of different conformers and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its properties and biological activity.

MD simulations also allow for the study of intermolecular interactions, such as hydrogen bonding between the phosphate group, the hydroxyl groups of the glycol chain, and solvent molecules. researchgate.net The strength and dynamics of these hydrogen bonds play a significant role in the solvation of the molecule and its transport properties. By analyzing the radial distribution functions and coordination numbers, researchers can quantify the structure of the solvation shell around the molecule.

Table 2: Representative Data from Molecular Dynamics Simulations of this compound in Water

| Parameter | Description | Illustrative Value |

| Radius of Gyration | A measure of the molecule's compactness. | Value Å |

| End-to-End Distance | The distance between the two ends of the glycol chain. | Value Å |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule accessible to solvent. | Value Ų |

| Hydrogen Bond Lifetimes | The average duration of hydrogen bonds with water. | Value ps |

| Self-Diffusion Coefficient | A measure of the molecule's mobility in the solvent. | Value x 10⁻⁵ cm²/s |

Note: Values are illustrative and would be obtained from specific MD simulation studies.

Theoretical Studies of Reaction Mechanisms (e.g., Hydrolysis Pathways)

Theoretical studies, often employing quantum mechanics/molecular mechanics (QM/MM) methods, can elucidate the detailed mechanisms of chemical reactions involving this compound. A key reaction of interest is the hydrolysis of the phosphate ester bond, which is a fundamental process in biochemistry. nih.gov

Theoretical calculations can map out the potential energy surface of the hydrolysis reaction, identifying the transition states and intermediate species. cdmf.org.br This allows for the determination of the reaction's activation energy, which is a critical factor in understanding the reaction rate. Studies on similar phosphate esters suggest that hydrolysis can proceed through different pathways, such as associative or dissociative mechanisms. nih.gov In an associative mechanism, the nucleophile (e.g., a water molecule) adds to the phosphorus center before the leaving group departs, forming a pentacoordinate intermediate. In a dissociative mechanism, the leaving group departs first, forming a metaphosphate intermediate.

The surrounding solvent environment can significantly influence the hydrolysis pathway. nih.gov Theoretical models can incorporate the effects of solvent molecules explicitly or through continuum solvent models to provide a more accurate picture of the reaction in solution. cdmf.org.br

Structure-Property Relationship Predictions

By combining the insights gained from quantum chemical calculations and molecular dynamics simulations, it is possible to establish quantitative structure-property relationships (QSPR). researchgate.net These relationships correlate the structural and electronic features of this compound with its macroscopic properties.

For instance, the conformational flexibility and hydrogen bonding capacity of the molecule, as determined by MD simulations, can be related to its viscosity and solubility in different solvents. Similarly, the electronic properties calculated using quantum chemistry, such as the dipole moment and polarizability, can be used to predict its dielectric properties and its behavior in response to external electric fields.

QSPR models can be developed to predict various physicochemical properties, such as boiling point, vapor pressure, and partition coefficients. researchgate.net These predictive models are valuable for engineering applications, where the properties of the molecule need to be tailored for specific purposes. By systematically modifying the molecular structure in silico and calculating the resulting properties, researchers can screen for molecules with desired characteristics before undertaking expensive and time-consuming experimental synthesis and testing.

Advanced Applications in Polymer Science and Materials Engineering

Incorporation as a Reactive Monomer in Polymer Synthesis

Triethylene glycol monophosphate can be utilized as a reactive monomer in various polymerization processes. Its phosphate (B84403) group can participate in reactions, allowing it to be chemically integrated into the backbone or as a pendant group of a polymer chain. This covalent bonding ensures the permanent incorporation of its properties into the resulting polymer.

For instance, in the synthesis of polyesters or polyurethanes, the hydroxyl group of the triethylene glycol moiety can react with carboxylic acids, acyl chlorides, or isocyanates. Furthermore, the phosphate group itself can be a point of reaction, enabling the creation of phosphated polymers with unique characteristics. The incorporation of this compound can influence the final polymer's thermal stability, hydrophilicity, and ion-exchange capabilities.

Research has shown that polymers incorporating triethylene glycol-based monomers can exhibit thermoresponsive behavior. For example, copolymers of triethylene glycol acrylate (B77674) have been synthesized that show a lower critical solution temperature (LCST), where the polymer undergoes a phase transition from soluble to insoluble in water as the temperature is raised. mdpi.commdpi.com This property is of interest for applications in smart materials and drug delivery systems. mdpi.comgoogle.com

The synthesis of polymers with triethylene glycol units can be achieved through various methods, including free radical polymerization of vinylcyclopropane (B126155) monomers carrying triethylene glycol side-chains. nih.gov This approach leads to polymers with a 1,5-addition pathway, resulting in a defect-free structure. nih.gov Another method involves the one-pot synthesis of block copolymers like poly(lactide)-b-poly(triethylene glycol methyl ether methacrylate) (PLA-b-PTEGMA) via a combination of ring-opening polymerization (ROP) and reversible addition–fragmentation chain transfer (RAFT) polymerization. mdpi.com

Role as a Polymer Additive or Modifier

Beyond its role as a monomer, this compound can be blended with polymers as an additive or modifier. In this capacity, it is not chemically bound to the polymer chains but is physically dispersed within the polymer matrix. This approach is often simpler and more cost-effective than synthesizing a new polymer.

As an additive, it can function as a plasticizer, increasing the flexibility and processability of rigid polymers. The triethylene glycol segment can increase the free volume between polymer chains, thereby lowering the glass transition temperature. Its phosphate group can also contribute to improved flame retardancy and antistatic properties. The hydrophilic nature of the triethylene glycol chain can enhance the moisture absorption and surface wettability of the host polymer.

For example, triethylene glycol itself is used as a plasticizer for vinyl polymers. wikipedia.org While this compound is a distinct molecule, the plasticizing effect of the triethylene glycol portion is expected to be retained. In the context of polymer modification, the addition of such compounds can significantly alter the material's bulk and surface properties to suit specific applications.

Development as a Component in Flame Retardant Systems

A significant area of application for this compound is in the formulation of flame retardant systems for polymers. Phosphorus-containing compounds are well-established as effective flame retardants, and this compound offers the benefits of this class of materials.

The flame retardant action of phosphorus-based compounds like this compound typically occurs through mechanisms in both the condensed (solid) phase and the gas phase of a burning polymer. nih.gov

Condensed Phase Mechanism: Upon heating, the phosphate component can decompose to form phosphoric acid. This acid acts as a catalyst for the dehydration of the polymer, promoting the formation of a stable, insulating char layer on the surface. nih.gov This char layer acts as a physical barrier, limiting the transfer of heat to the underlying polymer and slowing the release of flammable volatile compounds into the gas phase. nih.gov

Gas Phase Mechanism: In the gas phase, phosphorus-containing compounds can decompose to release radical species such as PO• and PO₂•. nih.gov These radicals can scavenge the highly reactive H• and HO• radicals that are essential for sustaining the combustion chain reaction in the flame, thereby quenching the flame. nih.govnih.gov

The presence of the triethylene glycol moiety can also influence the decomposition process, potentially leading to the formation of a more effective char structure.

The effectiveness of this compound as a flame retardant can be significantly enhanced when used in combination with other flame retardant additives, a phenomenon known as synergism.

Common synergistic combinations for phosphorus-based flame retardants include:

Nitrogen-containing compounds: When combined with nitrogenous compounds like melamine (B1676169) or its derivatives, a synergistic effect is often observed. mwchemical.com The nitrogen compounds can act as blowing agents, causing the char layer to swell and become more insulating (an intumescent effect). mwchemical.com They can also release non-flammable gases like ammonia, which dilute the flammable volatiles and oxygen in the gas phase. mwchemical.com

Expandable Graphite: In conjunction with expandable graphite, the phosphorus compound can contribute to the stability of the expanded char structure, creating a highly effective insulating barrier. mdpi.com

Metal Hydroxides: Combinations with metal hydroxides such as aluminum hydroxide (B78521) or magnesium hydroxide can also be beneficial. mwchemical.com These compounds decompose endothermically, absorbing heat and releasing water vapor, which cools the polymer surface and dilutes the flammable gases. mwchemical.comnih.gov

The specific interactions between this compound and these synergistic agents can lead to a more robust and efficient flame retardant system than could be achieved by any single component.

The performance of flame retardant systems containing this compound in polymeric composites is evaluated using a variety of standardized tests. These tests are designed to quantify the material's response to heat and flame under controlled conditions.

Key performance metrics include:

Limiting Oxygen Index (LOI): This test measures the minimum concentration of oxygen in an oxygen/nitrogen mixture that is required to sustain combustion of a sample. A higher LOI value indicates better flame retardancy.

UL 94 Vertical Burn Test: This test classifies the self-extinguishing properties of a material after the application of a flame. Ratings such as V-0, V-1, or V-2 are assigned based on the burning time, dripping behavior, and ignition of a cotton indicator below the sample.

Cone Calorimetry: This is one of the most comprehensive tests for evaluating the fire behavior of materials. It measures parameters such as the heat release rate (HRR), peak heat release rate (pHRR), total heat released (THR), and smoke production. A reduction in these values signifies improved flame retardancy.

Research on similar phosphorus-containing flame retardants in composites like polymethyl methacrylate (B99206) (PMMA) and high-density polyethylene (B3416737) (HDPE) has demonstrated their effectiveness in reducing flammability. For instance, the addition of triphenyl phosphate (TPP) to PMMA leads to a decrease in the mass burning rate and flame propagation rate. nih.gov Similarly, adding red phosphorus (RP) to HDPE increases the LOI and the thermal stability of the polymer. nih.gov These findings suggest that this compound would likely exhibit similar performance improvements in various polymeric composites.

Interactive Data Table: Flame Retardant Performance Metrics

| Test Method | Parameter | Effect of Phosphorus-Based Flame Retardant |

| Limiting Oxygen Index (LOI) | Minimum O₂ concentration for combustion | Increase |

| UL 94 Vertical Burn Test | Self-extinguishing properties | Improved rating (e.g., towards V-0) |

| Cone Calorimetry | Heat Release Rate (HRR) | Decrease |

| Cone Calorimetry | Peak Heat Release Rate (pHRR) | Decrease |

| Cone Calorimetry | Total Heat Released (THR) | Decrease |

| Cone Calorimetry | Smoke Production | Variable, can increase or decrease |

Application in Membrane Science and Technology

The unique properties of this compound also make it a candidate for use in membrane science and technology. The hydrophilicity imparted by the triethylene glycol chain, combined with the potential for ion exchange from the phosphate group, can be advantageous in the design of specialized membranes.

Membranes containing triethylene glycol moieties can be used for applications such as:

Gas Separation: In natural gas processing, membranes are used to remove acid gases like CO₂. bohrium.com The presence of glycol units can influence the permeation of different gases. However, studies have shown that the presence of glycol contaminants like monoethylene glycol (MEG) and triethylene glycol (TEG) can affect the performance of CO₂/CH₄ separation membranes, sometimes increasing the permeance of both gases while reducing selectivity. bohrium.com

Pervaporation: This process is used for separating liquid mixtures, and membranes with specific affinities for certain components are required. The hydrophilicity of triethylene glycol-containing membranes could be beneficial for the separation of water from organic solvents. Studies have explored the use of membrane distillation for concentrating triethylene glycol from wastewater, indicating the potential for membrane-based processes involving this compound. researchgate.net

Ion Exchange Membranes: The phosphate group in this compound can act as an ion exchange site, making polymers incorporating this monomer suitable for use as cation exchange membranes. These membranes are used in applications such as fuel cells, electrodialysis, and water purification.

The ability to tune the properties of membranes by incorporating functional monomers like this compound is a key area of research and development in membrane technology.

Role in Membrane Morphology Control via Phase Inversion

The phase inversion process is a cornerstone technique for creating asymmetric polymer membranes, where a polymer solution is induced to separate into two phases: a polymer-rich phase that forms the membrane matrix and a polymer-poor phase that creates the porous structure. mdpi.com The morphology of the resulting membrane—ranging from a dense top layer to a porous sub-layer with finger-like or sponge-like structures—is critical to its filtration performance. Triethylene glycol, due to its hygroscopic (water-attracting) nature, plays a significant role in dictating this morphology when used as an additive in the casting solution. researchgate.net

During the immersion precipitation step of phase inversion, the casting solution is submerged in a non-solvent bath (typically water). The exchange between the solvent in the casting solution and the non-solvent from the bath triggers the phase separation. The presence of TEG in the casting dope (B7801613) influences the thermodynamics and kinetics of this exchange process.

Key Research Findings on TEG's Influence on Membrane Morphology:

Pore Formation: The hygroscopic properties of TEG lead to the retention of water molecules during the initial "dry" phase of inversion before full immersion. This retained water can act as a non-solvent, initiating pore formation. researchgate.net

Pore Size: Studies have shown that the addition of TEG can lead to an increase in the pore size of membranes. This is attributed to a slower exchange rate between the solvent and non-solvent during phase inversion, which allows for the leaching of TEG and the creation of larger pores. researchgate.net

Structural Formation: The concentration of TEG and the relative humidity of the environment during membrane casting are critical factors. A controlled amount of TEG (e.g., 25 wt.%) in a humid environment (e.g., 60% relative humidity) can facilitate the formation of a desirable membrane structure with a thin, selective top layer and a finger-like substructure. researchgate.net However, excessive TEG concentration or very high humidity can lead to the formation of a dense skin layer, which may reduce the membrane's productivity. researchgate.net

The following table summarizes the impact of TEG on the morphology of polyethersulfone (PES) ultrafiltration membranes as observed in research studies.

| Parameter | Effect of Triethylene Glycol (TEG) Addition | Underlying Mechanism |

| Pore Size | Increased | Slower solvent/non-solvent exchange during phase inversion allows for leaching of TEG, creating larger voids. researchgate.net |

| Porosity | Increased | The hygroscopic nature of TEG retains water, which acts as a pore-forming agent. researchgate.net |

| Top Layer | Can form a thin, selective layer or a dense skin | Dependent on TEG concentration and environmental humidity during casting. researchgate.net |

| Sub-structure | Promotes the formation of finger-like structures | Influences the kinetics of phase separation. researchgate.net |

Enhancing Membrane Properties and Performance

The morphological changes induced by the addition of triethylene glycol directly translate to enhanced properties and performance of the resulting membranes. These enhancements are crucial for various applications, including water treatment, gas separation, and the food and beverage industry.

Impact of TEG on Membrane Performance:

Water Flux and Permeability: By creating a more porous structure with larger pores, TEG can significantly increase the pure water flux or permeability of the membrane. Research has demonstrated that membranes fabricated with TEG can achieve high productivity, such as 145 L/m²h. researchgate.net

Solute Rejection: While increasing porosity, the use of TEG can also maintain high rejection rates for specific solutes. For instance, PES membranes modified with TEG have shown up to 95% rejection of humic acid, a common contaminant in water sources. researchgate.net In other applications, the addition of TEG to polyethersulfone membranes resulted in almost full rejection of phospholipids (B1166683) (>99.9%). researchgate.net

Hydrophilicity: TEG can improve the hydrophilic character of the membrane surface. This increased hydrophilicity is beneficial in reducing fouling, a major issue in membrane operations where solutes adsorb onto the membrane surface, impeding flow.

Gas Separation Performance: In the context of gas separation, TEG has been studied as a contaminant in facilitated transport membranes. Interestingly, its presence can have varied effects. For CO2/CH4 separation, TEG exposure led to a slight increase in selectivity. bohrium.com This was attributed to the extra water bound to the hygroscopic glycol, which can facilitate the transport of CO2. bohrium.comresearchgate.net

The table below outlines the performance enhancements observed in membranes fabricated with triethylene glycol.

| Performance Metric | Enhancement due to Triethylene Glycol (TEG) | Example Research Finding |

| Pure Water Flux | Increased | A PES ultrafiltration membrane achieved a productivity of 145 L/m²h. researchgate.net |

| Humic Acid Rejection | High | 95% rejection was achieved with a TEG-modified PES membrane. researchgate.net |

| Phospholipid Rejection | Near-complete | >99.9% rejection was obtained with the addition of TEG. researchgate.net |

| CO2/CH4 Selectivity | Slightly Increased | Observed in facilitated transport membranes exposed to TEG. bohrium.com |

Advanced Applications in Catalysis and Surface Science

Influence on Catalyst Dispersion and Activity in Hydrotreating Processes

In studies on phosphate-doped NiMo/Al₂O₃ catalysts, the addition of glycols to the impregnation solution resulted in catalysts with higher activity in the hydrotreating of straight-run gas oil compared to catalysts prepared without glycols. mdpi.com The improved activity is often linked to an enhanced dispersion of molybdenum on the surface of the sulfided catalyst. mdpi.comresearchgate.net However, the specific effect can vary depending on the type of glycol used. In one study, the HDS and HDN activity of catalysts modified with different glycols decreased in the order: diethylene glycol (DEG) > ethylene (B1197577) glycol (EG) > triethylene glycol (TEG). mdpi.com The superior performance of the DEG-modified catalyst was attributed to the highest dispersion of molybdenum. mdpi.comresearchgate.net

X-ray photoelectron spectroscopy (XPS) is a key technique for analyzing the surface composition and dispersion of catalyst components. mdpi.comwseas.org Research has shown that the addition of glycols can increase the dispersion of Ni in the dried, unsulfided catalyst precursors. mdpi.com For the final sulfided catalysts, the addition of EG to a phosphate-doped NiMo system led to a higher dispersion of Mo on the surface, which correlated with a twofold increase in HDS activity. wseas.org

| Catalyst | Glycol Additive | Relative HDS Activity Order | Key Finding |

|---|---|---|---|

| NiMoP/Al₂O₃ | None | 4 | Baseline activity. mdpi.com |

| NiMoP-TEG/Al₂O₃ | Triethylene Glycol (TEG) | 3 | Higher activity than baseline but lower than EG and DEG modified catalysts. mdpi.com |

| NiMoP-EG/Al₂O₃ | Ethylene Glycol (EG) | 2 | Approximately 2x more active than the catalyst without glycol, attributed to higher Mo dispersion. mdpi.comwseas.org |

| NiMoP-DEG/Al₂O₃ | Diethylene Glycol (DEG) | 1 | Highest HDS and HDN activity, correlated with the highest Mo dispersion. mdpi.comresearchgate.net |

Research on Phosphate-Doped Catalysts Modified by Glycols

Research into phosphate-doped catalysts has demonstrated a synergistic effect when glycols are used as co-additives. mdpi.com The preparation method typically involves dissolving molybdenum trioxide (MoO₃) and nickel hydroxide (B78521) (Ni(OH)₂) in an aqueous solution of phosphoric acid (H₃PO₄), to which the glycol is added. mdpi.comresearchgate.netwseas.org This process forms various phosphomolybdate heteropolyanions in the solution. mdpi.comresearchgate.net Upon impregnation onto the γ-Al₂O₃ support and subsequent drying and calcination, these precursors are converted into oxidic species. mdpi.com

The presence of phosphate (B84403) is beneficial for several reasons: it can increase the solubility of molybdenum salts, enhance the stability of the impregnation solution, and decrease the strength of the metal-support interaction. researchgate.net The addition of a glycol further modifies these interactions. mdpi.comresearchgate.net Studies have shown that glycols hinder the strong interaction between the active phase precursors and the alumina (B75360) support, which is advantageous for creating a more active final catalyst. mdpi.comwseas.org

Based on a comprehensive search for scientific literature, there is currently no available information on the environmental dynamics and biotransformation of the specific chemical compound Triethylene glycol monophosphate .

Searches for degradation pathways, including hydrolysis and photolysis, as well as microbial biotransformation and mobility studies for "this compound" did not yield any relevant research findings. The topics outlined, such as kinetics, mechanisms, and metabolite identification, appear to be uninvestigated for this particular compound in the public domain.

While data exists for the related parent compound, Triethylene glycol (TEG) , and for the broader chemical class of organophosphate esters , this information cannot be attributed to this compound without specific scientific studies.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the requested outline for "this compound" due to the absence of available research data.

Environmental Dynamics and Biotransformation Research

Mobility and Distribution in Environmental Matrices

Adsorption to Soil and Sediment

The environmental mobility and fate of Triethylene glycol monophosphate in soil and sediment are significantly influenced by adsorption processes. As an organophosphate ester (OPE), its interaction with soil and sediment particles is governed by a combination of its physicochemical properties and the characteristics of the surrounding environmental matrix.

Research into the sorption behavior of various OPEs indicates that soil organic carbon (OC) plays a crucial role in their adsorption. nih.gov Generally, the extent of adsorption is positively correlated with the organic carbon content of the soil. tandfonline.com For polar OPEs, which are more water-soluble, the dependence on soil organic carbon for sorption is a key determinant of their environmental distribution. nih.gov

Studies on a range of OPEs have determined their adsorption behavior can often be described by the Freundlich adsorption isotherm. tandfonline.comnih.gov The Freundlich adsorption coefficient (Kf) and the organic carbon-normalized adsorption coefficient (Koc) are used to quantify the extent of this adsorption and predict the mobility of these compounds. Higher Kf and Koc values indicate stronger adsorption and consequently lower mobility in the environment. tandfonline.com

For instance, research on several OPEs has reported Koc values ranging from as low as 9.45 to as high as 1976. tandfonline.comnih.gov This wide range highlights the influence of the specific chemical structure of the OPE on its adsorption characteristics. OPEs with lower water solubility and higher hydrophobicity tend to exhibit stronger adsorption to soil and are less prone to desorption. nih.gov

Given the structure of this compound, with its polar phosphate (B84403) group and hydrophilic ethylene (B1197577) glycol chain, it is expected to have a relatively high water solubility. This characteristic suggests that its adsorption to soil and sediment would be moderate, with a potential for leaching in soils with low organic carbon content. The parent compound, triethylene glycol, is known to be mobile in soils. epa.gov While the phosphate group will alter its properties, the hydrophilic nature of the glycol chain will likely contribute to a lower adsorption affinity compared to more hydrophobic OPEs. The sorption of more soluble OPEs has been shown to be dependent on the soil's organic carbon content, with desorption being a significant process. nih.gov

Table 1: Adsorption Coefficients for Selected Organophosphorus Pesticides in Soil

| Compound | Freundlich Adsorption Coefficient (Kf) | Organic Carbon-Normalized Adsorption Coefficient (Koc) | Reference |

| Sulfotep | 1.62 - 2.35 | 9.45 - 71.80 | nih.gov |

| Dimethoate | 2.43 - 3.25 | 9.45 - 71.80 | nih.gov |

| Methyl parathion | 5.54 - 9.27 | 657 - 1976 | tandfonline.comnih.gov |

| Diazinon | 3.22 - 5.17 | 9.45 - 71.80 | nih.gov |

| Parathion | >5 | 657 - 1976 | tandfonline.com |

| Phoxim | >5 | 657 - 1976 | tandfonline.com |

| Note: The ranges for Kf and Koc reflect studies conducted on different soil types. |

Volatilization Potential from Environmental Surfaces

The volatilization of a chemical from environmental surfaces, such as soil and water, is determined by its vapor pressure and its Henry's Law constant. For organophosphate esters (OPEs), these properties can vary significantly depending on their specific chemical structure.

While some OPEs are considered additive flame retardants and can be released into the environment through volatilization over time, this is generally more characteristic of the less polar, more volatile compounds within this class. greensciencepolicy.org For highly polar and water-soluble compounds like this compound, the potential for volatilization is expected to be low.

The presence of the phosphate group and the hydroxyl and ether functionalities in the triethylene glycol chain contribute to a low vapor pressure. These polar groups readily form hydrogen bonds with water molecules, which increases the compound's solubility in water and reduces its tendency to escape into the gas phase.

The Henry's Law constant (H) is a measure of the partitioning of a chemical between the air and water at equilibrium. A low Henry's Law constant indicates that a substance is more likely to remain in the aqueous phase rather than volatilize. For comparison, the highly water-soluble herbicide glyphosate (B1671968) has an extremely low vapor pressure, leading to a negligible risk of atmospheric contamination through volatilization. alanplewis.com Given the structural similarities in terms of polarity and high water solubility, this compound is anticipated to exhibit a similarly low volatilization potential.

Therefore, volatilization from moist soil surfaces or water bodies is not expected to be a significant environmental fate process for this compound. The compound is more likely to remain dissolved in the aqueous phase of soil and water, where it will be subject to other transport and transformation processes such as leaching and biodegradation.

Emerging Research Frontiers and Future Perspectives

Design of Novel Triethylene Glycol Monophosphate Derivatives with Enhanced Functionality

The development of novel derivatives of this compound is a key area of ongoing research. For instance, Cholesteryl-TEG Phosphoramidite, a derivative used in DNA synthesis, is synthesized by reacting cholesteryl chloride with this compound. biosynth.com This indicates a potential pathway for creating new molecules with tailored properties for biological applications.

Another significant area of research involves the use of this compound as an organic phosphate (B84403) source in the creation of stabilized calcium phosphate moieties for dental and biomedical uses. google.comgoogle.com These materials are designed to have polymerizable groups, allowing them to integrate into resin matrices and bond to bone and dentin. google.comgoogle.com Future research will likely focus on creating derivatives with enhanced biocompatibility, specific biological signaling capabilities, and improved mechanical properties for use in bone regeneration and dental adhesives. google.com

Table 1: Examples of this compound Derivatives and Their Potential Functionalities

| Derivative Name | Potential Functionality | Relevant Research Area |

| Cholesteryl-TEG Phosphoramidite | DNA synthesis, potential antiviral and anticancer activity | Nucleic Acid Chemistry, Medicinal Chemistry |

| Methacrylated Calcium Phosphate (using this compound) | Polymerizable for integration into dental composites and adhesives | Biomaterials, Dental Science |

| Surface-Modified Calcium Phosphates | Enhanced stability and ion release for remineralization | Oral Care, Biomedical Engineering |

Integration into Sustainable Chemical Processes and Green Chemistry Initiatives

The principles of green chemistry are increasingly important in chemical synthesis and material design. While specific studies on this compound's role in green chemistry are not yet prevalent, its components—triethylene glycol and phosphoric acid—are relatively common and can be sourced with increasing attention to sustainable production methods.

Future research is anticipated to explore the use of this compound as a biocompatible and potentially biodegradable component in various formulations. Its surfactant properties could be leveraged in creating greener cleaning agents or emulsion-based products. evitachem.com Furthermore, its application in biomedical materials that promote natural tissue repair aligns with the green chemistry principle of designing safer chemicals and products. google.com

Advanced Characterization Techniques for In-Situ Monitoring of Reactions

The synthesis and application of this compound and its derivatives necessitate advanced analytical techniques for monitoring reaction kinetics and characterizing the final products. For example, in the formation of methacrylated calcium phosphates, Fourier-transform infrared spectroscopy (FTIR) is crucial for identifying the presence of key functional groups, such as the C=C bond from the methacrylate (B99206) group, which indicates successful polymerization. google.com

Future research will likely involve the use of in-situ monitoring techniques, such as attenuated total reflectance-FTIR (ATR-FTIR) spectroscopy, to study the polymerization rate and kinetics of materials incorporating this compound derivatives in real-time. google.com This allows for a more detailed understanding of the reaction mechanisms and helps in optimizing the synthesis process for desired material properties.

Theoretical Modeling for Predictive Material Design and Reaction Pathway Optimization

Computational modeling and theoretical studies are powerful tools for predicting the properties of new materials and optimizing reaction pathways. While specific theoretical modeling studies on this compound are not widely published, this represents a significant future research frontier.

Density functional theory (DFT) calculations could be employed to predict the electronic structure and reactivity of this compound and its derivatives. This would aid in designing new molecules with specific functionalities. Molecular dynamics (MD) simulations could be used to understand the interactions of these molecules in different environments, such as at the interface of a dental adhesive and tooth enamel, or their self-assembly behavior as surfactants. evitachem.comgoogle.com Such predictive modeling can accelerate the discovery and development of new materials based on this compound, reducing the need for extensive empirical experimentation.

Q & A

Q. Q1. What are the established synthetic pathways for TEGMP, and how do reaction conditions influence yield?

TEGMP is synthesized via phosphorylation of triethylene glycol using phosphoric acid or polyphosphoric acid under controlled conditions. Key variables include temperature (80–120°C), stoichiometric ratios (1:1.2 glycol-to-phosphoric acid), and catalysts (e.g., mild bases to neutralize byproducts). Side reactions, such as di- or tri-phosphorylation, are minimized by slow reagent addition and inert atmospheres. Purity is verified via <sup>31</sup>P NMR and ion chromatography .

Q. Q2. Which analytical techniques are most reliable for characterizing TEGMP’s purity and structure?

- Mass Spectrometry (MS): Fragmentation patterns (e.g., m/z 253 for the phosphate group) and isotopic peaks distinguish TEGMP from related glycol phosphates .

- Nuclear Magnetic Resonance (NMR): <sup>1</sup>H NMR identifies glycol backbone protons (δ 3.6–4.0 ppm), while <sup>31</sup>P NMR confirms phosphate incorporation (δ 0–2 ppm) .

- Ion Chromatography: Quantifies free phosphate ions, ensuring <5% unreacted precursors .

Basic Research: Physicochemical Properties

Q. Q3. What are the critical solubility and stability parameters for TEGMP in aqueous and organic systems?

TEGMP exhibits high hydrophilicity due to its phosphate group, with solubility >500 g/L in water at 25°C. In non-polar solvents (e.g., hexane), solubility drops to <1 g/L. Stability studies show degradation <5% at pH 5–9 over 30 days, but hydrolysis accelerates under acidic (pH <3) or alkaline (pH >11) conditions .

Q. Q4. How does TEGMP’s vapor-liquid equilibrium (VLE) behavior compare to triethylene glycol?

Triethylene glycol’s VLE data with hydrocarbons (e.g., n-hexane) show strong hydrogen bonding, reducing volatility. For TEGMP, the phosphate group further lowers vapor pressure, making it less volatile than its non-phosphorylated counterpart. VLE modeling requires activity coefficients adjusted for ionic interactions .

Advanced Research: Applications and Mechanistic Studies

Q. Q5. How can TEGMP serve as a functional monomer in polymer chemistry?

TEGMP’s phosphate group enables covalent bonding with methacrylate resins (e.g., Bis-GMA or UDMA), enhancing adhesion in dental composites. Experimental designs use radical polymerization with photoinitiators (e.g., camphorquinone) and evaluate bond strength via microtensile testing (20–35 MPa) .

Q. Q6. What methodologies resolve contradictions in reported solubility data for TEGMP under high-pressure conditions?

Conflicting solubility data in supercritical methane (e.g., 0.5–2.5 mol% at 9 MPa) arise from variations in temperature (40–100°C) and impurity levels. High-pressure autoclave experiments with in-line FTIR or gravimetric analysis standardize measurements. Data normalization to pure methane density reduces discrepancies .

Advanced Research: Environmental and Biological Interactions

Q. Q7. What experimental models assess TEGMP’s environmental persistence and toxicity?

- Biodegradation: OECD 301B tests measure 28-day microbial degradation in activated sludge (<30% degradation suggests low persistence) .